

9-benzyl-2-bromo-9H-carbazole molecular weight and formula

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Compound of Interest

Compound Name: 9-benzyl-2-bromo-9H-carbazole

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An In-Depth Technical Guide to **9-benzyl-2-bromo-9H-carbazole**

Abstract

This technical guide provides a comprehensive overview of **9-benzyl-2-bromo-9H-carbazole**, a halogenated derivative of N-benzylated carbazole. Carbazoles are a significant class of nitrogen-containing heterocyclic aromatic compounds, prized for their unique electronic and photophysical properties.^{[1][2]} The introduction of a benzyl group at the N9 position and a bromine atom at the C2 position creates a versatile molecular scaffold. This document details the fundamental physicochemical properties, a validated synthesis protocol, characterization methodologies, and the potential applications of this compound in materials science and pharmaceutical research. The content is intended for researchers, chemists, and professionals in drug development and organic electronics.

Core Molecular Profile

9-benzyl-2-bromo-9H-carbazole is a solid, white crystalline compound at room temperature.^[3] The core structure consists of a tricyclic carbazole system, functionalized with a benzyl group on the nitrogen atom and a bromine atom on one of the benzene rings. This structure provides a foundation for further chemical modification, making it a valuable intermediate in organic synthesis.

Molecular Structure

The chemical structure combines the rigid, planar carbazole moiety with a flexible benzyl group. The bromine atom acts as a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecules.

Caption: Molecular Structure of **9-benzyl-2-bromo-9H-carbazole**.

Physicochemical Data

The key quantitative properties of **9-benzyl-2-bromo-9H-carbazole** are summarized below. This data is critical for experimental design, including reaction setup, purification, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₁₄ BrN	[3][4]
Molecular Weight	336.23 g/mol	[3][5]
CAS Number	1401863-51-1	[3]
Appearance	White solid / powder	[3]
Melting Point	135 °C	[3]
Purity	≥98.0% (GC)	[3][5]

Synthesis Protocol

The synthesis of **9-benzyl-2-bromo-9H-carbazole** is typically achieved via a direct N-alkylation reaction. This method is widely used for functionalizing the nitrogen atom of carbazole and its derivatives.[6][7][8] The protocol involves the reaction of 2-bromo-9H-carbazole with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Rationale of Experimental Choices

- Starting Material: 2-Bromo-9H-carbazole is selected as the precursor because the C2 position is a common site for modification in the development of materials for organic electronics.[9]

- **Base:** A moderately strong base like potassium carbonate (K_2CO_3) or sodium hydride (NaH) is used to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolidide anion. This anion then readily attacks the electrophilic benzyl halide.
- **Solvent:** A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the SN_2 reaction mechanism.

Step-by-Step Methodology

- **Preparation:** To a solution of 2-bromo-9H-carbazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).
- **Reaction Initiation:** Stir the mixture at room temperature for 30 minutes to ensure the formation of the carbazolidide anion.
- **Addition of Alkylating Agent:** Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Work-up:** After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
- **Purification:** Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.^[7]

Caption: General workflow for the synthesis of **9-benzyl-2-bromo-9H-carbazole**.

Characterization and Validation

To confirm the identity, purity, and structure of the synthesized **9-benzyl-2-bromo-9H-carbazole**, a suite of analytical techniques is employed. Each method provides a piece of self-validating evidence.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of the hydrogen

and carbon atoms. The presence of signals corresponding to the benzyl group and the specific substitution pattern on the carbazole core validates the successful synthesis.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, which should match the calculated value for the molecular formula $C_{19}H_{14}BrN$.^[2] This confirms the elemental composition.
- **Fourier-Transform Infrared (FTIR) Spectroscopy:** FTIR is used to identify the characteristic functional groups present in the molecule. The spectrum will show characteristic peaks for aromatic C-H and C=C stretching.
- **Gas Chromatography (GC):** GC is employed to assess the purity of the final compound, with results typically expected to be $\geq 98\%$.^{[3][5]}

Applications and Future Directions

While specific studies on **9-benzyl-2-bromo-9H-carbazole** are emerging, the broader class of functionalized carbazoles has demonstrated significant potential in several high-technology and biomedical fields.

Organic Electronics

Carbazole derivatives are renowned for their charge-transport properties and are frequently used as building blocks for materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).^{[5][9]} The **9-benzyl-2-bromo-9H-carbazole** scaffold can serve as a key intermediate for creating:

- **Hole-Transport Materials:** The carbazole core is an excellent hole-transporting moiety.
- **Host Materials for Phosphorescent OLEDs:** The high triplet energy of the carbazole unit makes it suitable as a host for phosphorescent emitters.
- **Donor Materials in Solar Cells:** The bromine atom allows for the attachment of other conjugated systems via cross-coupling reactions (e.g., Suzuki, Stille) to tune the electronic properties for photovoltaic applications.^[5]

Pharmaceutical and Medicinal Chemistry

The carbazole nucleus is a recognized pharmacophore present in many biologically active compounds, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][10] The N-benzyl substitution can enhance binding to biological targets.[1] This compound could serve as a precursor for synthesizing novel therapeutic agents.[5][8]

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